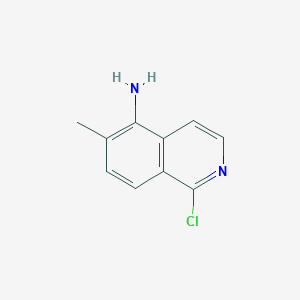
1-Chloro-6-methylisoquinolin-5-amine
Vue d'ensemble
Description
1-Chloro-6-methylisoquinolin-5-amine is a chemical compound with the molecular formula C10H9ClN2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-Chloro-6-methylisoquinolin-5-amine consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight of this compound is 192.64 g/mol.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Amination Processes and Chemical Reactions : 1-Chloro-6-methylisoquinolin-5-amine is used in various amination processes. For instance, nitroisoquinolines, including those with chloro substitutions, are aminated to create mono- or bis(methylamino)-substituted compounds, showcasing its potential in the synthesis of diverse chemical structures (Woźniak & Nowak, 1994).
Redox-Annulations : It undergoes redox-neutral annulations with electron-deficient substrates, demonstrating its reactivity and potential use in complex molecular synthesis (Paul, Adili, & Seidel, 2019).
Biological and Pharmacological Research
Role in Neurological Conditions : Compounds structurally related to 1-Chloro-6-methylisoquinolin-5-amine are found in the brain and have been linked to conditions like Parkinson's disease, indicating its relevance in neurological research (Kotake et al., 1995).
Antimicrobial Activity : Derivatives of chloro-methylquinoline, similar in structure to 1-Chloro-6-methylisoquinolin-5-amine, have shown promising antifungal and antibacterial activities, suggesting potential applications in antimicrobial research (Kumar et al., 2011).
Anticancer Properties : Research on quinoline derivatives, akin to 1-Chloro-6-methylisoquinolin-5-amine, has uncovered potent apoptosis-inducing properties and effectiveness in cancer models, pointing to its significance in oncological studies (Sirisoma et al., 2009).
Propriétés
IUPAC Name |
1-chloro-6-methylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPNXRQQKNCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-methylisoquinolin-5-amine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

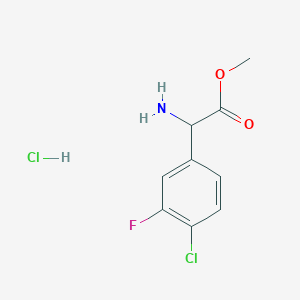
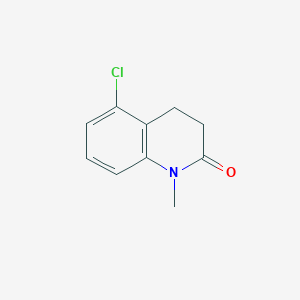
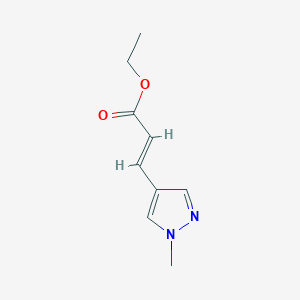
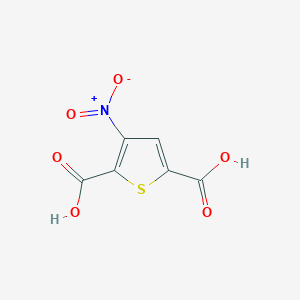
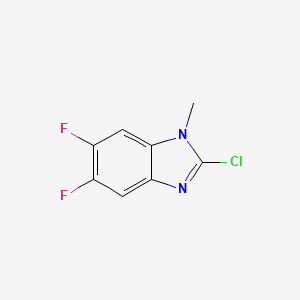
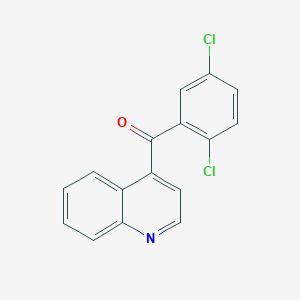
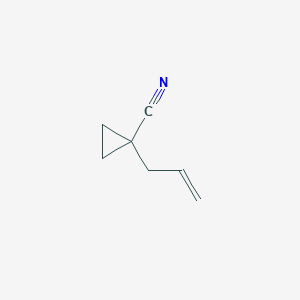
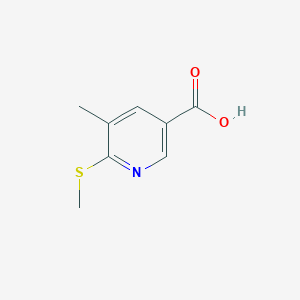
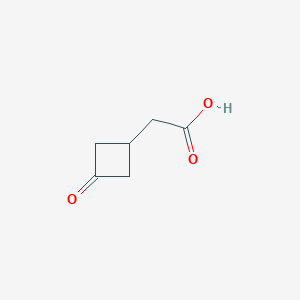
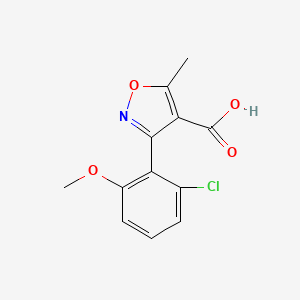



![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)